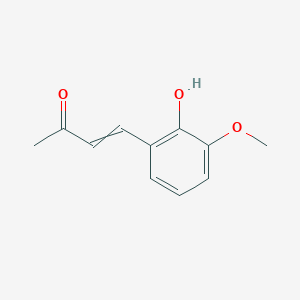
4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one, also known as dehydrozingerone, is a phenolic compound with the molecular formula C11H12O3. It is structurally related to curcumin and is found in ginger. This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one can be synthesized through the aldol condensation reaction. This involves the reaction of p-anisaldehyde with acetone in the presence of a base such as potassium hydroxide. The reaction mixture is stirred and then precipitated with water to obtain the product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antimicrobial effects.
Industry: It is used in the formulation of cosmetics and food additives due to its beneficial properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Action: It disrupts microbial cell membranes and inhibits their growth.
Comparación Con Compuestos Similares
4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one is unique compared to other similar compounds due to its specific structural features and properties. Similar compounds include:
Curcumin: Found in turmeric, known for its anti-inflammatory and antioxidant properties.
Zingerone: Another compound found in ginger, with similar antioxidant and antimicrobial effects.
Propiedades
Número CAS |
50355-43-6 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
4-(2-hydroxy-3-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O3/c1-8(12)6-7-9-4-3-5-10(14-2)11(9)13/h3-7,13H,1-2H3 |
Clave InChI |
JAVAMUGNEBFMHD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CC1=C(C(=CC=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


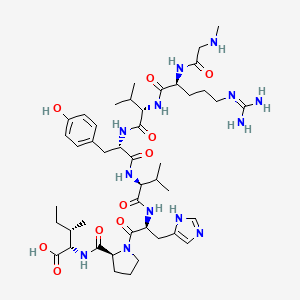

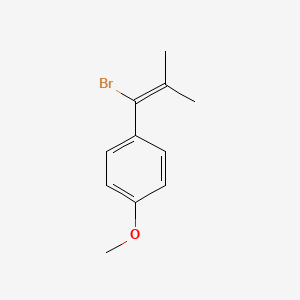
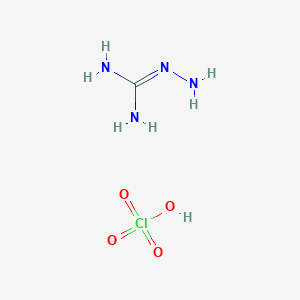
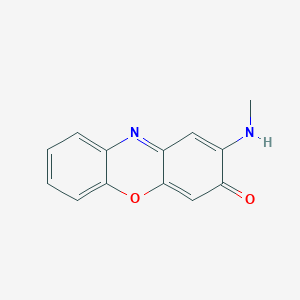
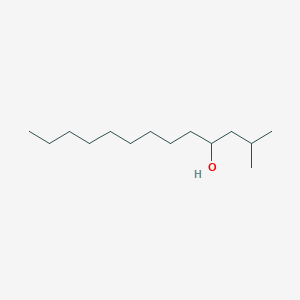
![1-[(2R,4S)-4-Fluoro-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14666779.png)
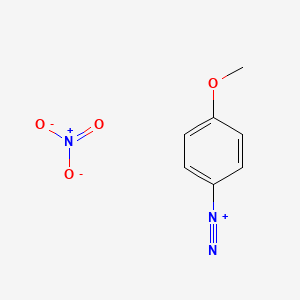
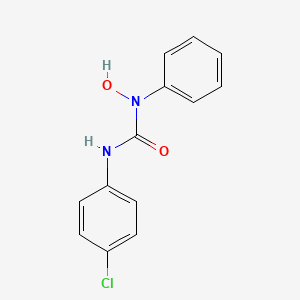
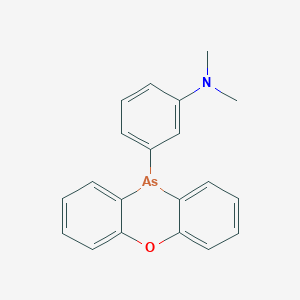
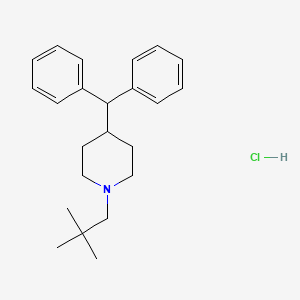
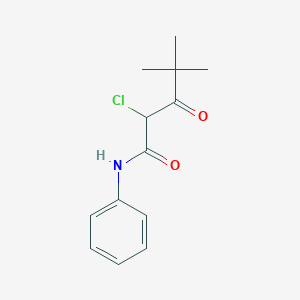
![5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14666824.png)

